molecular formula C24H23Br2NO6 B11134399 6-(2,3-Dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-YL {[(benzyloxy)carbonyl]amino}acetate

6-(2,3-Dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-YL {[(benzyloxy)carbonyl]amino}acetate

Cat. No.: B11134399
M. Wt: 581.2 g/mol
InChI Key: OSOGNQUKQITSAN-UHFFFAOYSA-N
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Description

6-(2,3-Dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-YL {[(benzyloxy)carbonyl]amino}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a dibromopropyl group, a dimethyl chromenone core, and a benzyloxycarbonyl-protected amino acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-YL {[(benzyloxy)carbonyl]amino}acetate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an acyl chloride under acidic conditions.

    Introduction of the Dibromopropyl Group: The dibromopropyl group is introduced via a nucleophilic substitution reaction, where the chromenone derivative reacts with 2,3-dibromopropanol in the presence of a base.

    Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) to form the benzyloxycarbonyl-protected amino acetate.

    Coupling Reaction: The final step involves the coupling of the dibromopropyl chromenone derivative with the benzyloxycarbonyl-protected amino acetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the dibromopropyl group, converting it to a propyl group.

    Substitution: The dibromopropyl group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Propyl-substituted chromenone derivatives.

    Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,3-Dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-YL {[(benzyloxy)carbonyl]amino}acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2,3-Dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-YL {[(benzyloxy)carbonyl]amino}acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in cellular metabolism, DNA replication, and protein synthesis.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromopropyl-2,4,6-tribromophenyl ether (DPTE): A brominated flame retardant with similar structural features.

    Allyl-2,4,6-tribromophenyl ether (ATE): A precursor in the synthesis of DPTE.

    2-Bromoallyl-2,4,6-tribromophenyl ether (BATE): A related compound with similar brominated groups.

Uniqueness

6-(2,3-Dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-YL {[(benzyloxy)carbonyl]amino}acetate is unique due to its combination of a chromenone core, dibromopropyl group, and benzyloxycarbonyl-protected amino acetate moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H23Br2NO6

Molecular Weight

581.2 g/mol

IUPAC Name

[6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxochromen-7-yl] 2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C24H23Br2NO6/c1-14-8-20(28)32-23-15(2)22(17(10-19(14)23)9-18(26)11-25)33-21(29)12-27-24(30)31-13-16-6-4-3-5-7-16/h3-8,10,18H,9,11-13H2,1-2H3,(H,27,30)

InChI Key

OSOGNQUKQITSAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2C)OC(=O)CNC(=O)OCC3=CC=CC=C3)CC(CBr)Br

Origin of Product

United States

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